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Compound of Interest

Compound Name:
2-(1-

Methylcyclobutyl)acetaldehyde

Cat. No.: B12339048 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(1-Methylcyclobutyl)acetaldehyde. The information presented herein is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis. This document summarizes predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, and provides a standardized experimental protocol for

the acquisition of such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for 2-(1-
Methylcyclobutyl)acetaldehyde. These predictions are based on established principles of

organic spectroscopy and data from analogous structures.

¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.7 Triplet 1H
Aldehydic proton (-

CHO)

~2.3 Doublet 2H

Methylene protons

alpha to carbonyl (-

CH₂CHO)

~1.8 - 2.0 Multiplet 4H
Cyclobutyl methylene

protons (-CH₂)

~1.6 - 1.8 Multiplet 2H
Cyclobutyl methylene

protons (-CH₂)

~1.2 Singlet 3H Methyl protons (-CH₃)

¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm) Carbon Type Assignment

~202 CH
Aldehydic carbonyl carbon (-

CHO)

~52 CH₂
Methylene carbon alpha to

carbonyl (-CH₂CHO)

~38 C Quaternary cyclobutyl carbon

~35 CH₂ Cyclobutyl methylene carbons

~25 CH₃ Methyl carbon (-CH₃)

~18 CH₂ Cyclobutyl methylene carbon

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 2850 Strong C-H stretch (alkyl)

~2820 and ~2720 Medium, Sharp C-H stretch (aldehyde)

~1725 Strong, Sharp C=O stretch (aldehyde)

~1465 Medium CH₂ bend

~1380 Medium CH₃ bend

Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Abundance Proposed Fragment

112 Moderate [M]⁺ (Molecular Ion)

83 High [M - CHO]⁺

69 High
[C₅H₉]⁺ (cyclobutylmethyl

cation)

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample such as 2-(1-Methylcyclobutyl)acetaldehyde.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a 90° pulse.

Set the spectral width to cover a range of -1 to 12 ppm.

Use a relaxation delay of 1-2 seconds between scans.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover a range of 0 to 220 ppm.

Use a longer relaxation delay (e.g., 2-5 seconds).

Accumulate a significantly larger number of scans (e.g., 1024 or more) to achieve an

adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the peaks in the ¹H

NMR spectrum.

IR Spectroscopy
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
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Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

direct injection or through a gas chromatography (GC) inlet for separation from any

impurities.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-

flight (TOF) analyzer.

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of

the compound (e.g., m/z 35-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the molecule.

Visualizations
The following diagrams illustrate key concepts relevant to the spectroscopic analysis of 2-(1-
Methylcyclobutyl)acetaldehyde.
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Spectroscopic Data Acquisition Workflow
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Caption: Experimental workflow for spectroscopic data acquisition.

Major Fragmentation Pathways
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Caption: Predicted major fragmentation pathways in mass spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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